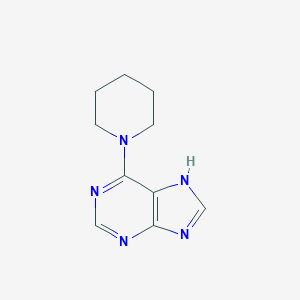

6-(piperidin-1-yl)-9H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-piperidin-1-yl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-2-4-15(5-3-1)10-8-9(12-6-11-8)13-7-14-10/h6-7H,1-5H2,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCZAXJFRBPQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389606 | |

| Record name | 6-(Piperidin-1-yl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1928-81-0 | |

| Record name | 1928-81-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Piperidin-1-yl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-(piperidin-1-yl)-9H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of 6-(piperidin-1-yl)-9H-purine. The information is compiled from various scientific sources and is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical Properties

This compound is a synthetic derivative of purine, a fundamental heterocyclic aromatic organic compound. The substitution of a piperidinyl group at the 6-position of the purine ring significantly influences its chemical and biological characteristics.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data are from experimental measurements on analogous compounds, much of the available information for this specific molecule is derived from computational models.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1928-81-0 | [1][2] |

| Molecular Formula | C₁₀H₁₃N₅ | [1] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| Melting Point | No experimental data available for this specific compound. A related compound, 6-(2-methyl-piperidin-1-yl)-7(9)H-purine, has a melting point of 288 - 293 °C. | |

| Boiling Point | 330.8 °C at 760 mmHg (Predicted) | [2] |

| Solubility | No specific experimental data available. The precursor, 6-chloropurine, is soluble in DMSO and dimethylformamide (~10 mg/mL).[3] The other precursor, piperidine, is highly soluble in water and various organic solvents like alcohols and ethers.[4] Based on its structure, this compound is expected to be soluble in polar organic solvents. | |

| pKa | Data not available. For the parent purine molecule, the pKa is 8.93 (acidic) and 2.39 (basic). | |

| LogP | 1.6 (Computed) | [1] |

| Topological Polar Surface Area | 57.7 Ų (Computed) | [1] |

| Density | 1.47 g/cm³ (Predicted) | [2] |

| Flash Point | 153.8 °C (Predicted) | [2] |

Synthesis and Characterization

General Synthetic Protocol

The synthesis of this compound can be achieved by reacting 6-chloropurine with piperidine.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Methodology:

-

Dissolution: 6-Chloropurine is dissolved in a suitable solvent, such as ethanol or isopropanol.

-

Addition of Base and Amine: A base, typically triethylamine (Et₃N), is added to the solution to act as a scavenger for the hydrochloric acid byproduct. Subsequently, piperidine is added to the reaction mixture.

-

Reaction: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Characterization Techniques

The structural confirmation of the synthesized this compound would be carried out using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine ring protons (typically in the aromatic region, δ 7-9 ppm) and the piperidine ring protons (in the aliphatic region, δ 1.5-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would provide signals for all the carbon atoms in the molecule, confirming the purine and piperidine skeletons.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. The expected exact mass is 203.1171.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H and C-N bonds.

Biological Activity and Potential Signaling Pathways

While direct biological studies on this compound are limited in the public domain, research on structurally related 6-substituted purine analogs has revealed significant biological activities, particularly as anticancer agents.[5][6][7]

Derivatives of 6-(piperazin-1-yl)-9H-purine have been shown to exhibit cytotoxic effects against various cancer cell lines.[7][8] The proposed mechanisms of action for these related compounds often involve the inhibition of cellular kinases and interference with cellular ATP levels.[7][8]

One identified pathway for a related purine nucleoside analog involves the induction of senescence-associated cell death .[7][8] This process is characterized by the upregulation of cyclin-dependent kinase inhibitors, such as p15(INK4b), which leads to the phosphorylation of the Retinoblastoma (Rb) protein. Phosphorylated Rb remains bound to the E2F transcription factor, thereby halting the cell cycle and inducing a state of cellular senescence, which can ultimately lead to cell death in cancer cells.

Putative Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the induction of senescence-associated cell death by 6-substituted purine analogs, based on published research on related compounds.

Caption: A putative signaling pathway for senescence-induced cell death by 6-substituted purine analogs.

Conclusion

This compound is a molecule of interest in medicinal chemistry due to the established biological activities of related purine analogs. While comprehensive experimental data for this specific compound is not yet widely available, this guide provides a summary of its computed properties, a likely synthetic route, and a plausible mechanism of action based on current scientific literature. Further experimental investigation is warranted to fully elucidate its chemical and biological profile and to explore its therapeutic potential.

References

- 1. This compound | C10H13N5 | CID 3129049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9H-Purine,6-(1-piperidinyl)- | CAS#:1928-81-0 | Chemsrc [chemsrc.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 6-(piperidin-1-yl)-9H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(piperidin-1-yl)-9H-purine, a purine derivative with potential applications in medicinal chemistry and drug discovery. This document details the primary synthetic pathway, experimental protocols, and relevant biological context, including its likely role as a kinase inhibitor.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution of a halogenated purine precursor, typically 6-chloropurine, with piperidine. This reaction proceeds via an SNAr mechanism, where the electron-withdrawing purine ring system activates the C6 position for nucleophilic attack by the secondary amine, piperidine. The presence of a base is often utilized to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on established procedures for analogous 6-substituted purines.[1]

Materials:

-

6-Chloropurine

-

Piperidine

-

Triethylamine (Et3N)

-

Absolute Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-chloropurine (1.0 equivalent) in absolute ethanol (10 mL per 1 mmol of 6-chloropurine), add piperidine (1.1 equivalents) and triethylamine (1.2 equivalents).

-

The resulting mixture is heated to reflux (approximately 80-90 °C) and stirred for 6-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude residue is then purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate (e.g., a gradient of 10% to 50% ethyl acetate in hexane), is typically effective for separating the desired product from any unreacted starting materials and byproducts.

-

Fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield this compound as a solid.

Data Presentation

Table 1: Reactants and Reagents

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 6-Chloropurine | C₅H₃ClN₄ | 154.56 | Starting Material |

| Piperidine | C₅H₁₁N | 85.15 | Nucleophile |

| Triethylamine | C₆H₁₅N | 101.19 | Base |

| Ethanol | C₂H₅OH | 46.07 | Solvent |

Table 2: Product Characterization (Predicted)

| Property | Value | Method |

| Molecular Formula | C₁₀H₁₃N₅ | - |

| Molecular Weight | 203.24 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | Not reported | Differential Scanning Calorimetry |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~13.0 (br s, 1H, NH-9), 8.3-8.1 (2H, s, H-2, H-8), 4.4 (br s, 4H, N-(CH₂)₂), 1.6 (m, 6H, (CH₂)₃) | ¹H Nuclear Magnetic Resonance |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~155, 152, 151, 140, 120, 45, 26, 24 | ¹³C Nuclear Magnetic Resonance |

| Mass Spectrum (ESI+) | m/z 204.12 [M+H]⁺ | Electrospray Ionization Mass Spectrometry |

| Yield | >85% (Typical for similar reactions) | Gravimetric Analysis |

Potential Biological Activity and Signaling Pathway

Purine analogs are a well-established class of compounds with diverse biological activities, frequently acting as inhibitors of protein kinases. Several 6-substituted purine derivatives, particularly those with piperazine or piperidine moieties, have demonstrated inhibitory activity against kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and Phosphoinositide 3-kinase (PI3K). These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, and motility. Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for drug development.

Given its structural similarity to known kinase inhibitors, this compound is hypothesized to function as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth and survival.

PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition

Caption: Proposed inhibition of the PI3K signaling pathway.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is outlined below.

References

6-(piperidin-1-yl)-9H-purine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 6-(piperidin-1-yl)-9H-purine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for the unsubstituted parent compound, this compound, is limited in publicly available literature. This guide provides a comprehensive overview of the well-documented mechanisms of action for various structurally related this compound derivatives. The information presented is based on the strong body of evidence for these derivatives and provides a foundational understanding of the probable biological activities of this chemical scaffold.

Executive Summary

The this compound core is a versatile scaffold that has been extensively utilized in the development of a wide range of biologically active compounds. While the precise mechanism of the parent compound is not extensively characterized, its derivatives have demonstrated significant activity in several key therapeutic areas, most notably in oncology. The primary mechanisms of action identified for these derivatives include the inhibition of various protein kinases, modulation of G-protein coupled receptors (GPCRs), and the induction of apoptosis and cell cycle arrest. This technical guide will provide an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Core Mechanisms of Action

The biological activities of this compound derivatives are diverse, reflecting the ability of the purine scaffold to interact with a variety of biological targets. The most extensively studied mechanisms are detailed below.

Kinase Inhibition

A predominant mechanism of action for many this compound derivatives is the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Derivatives of this compound have been shown to inhibit a range of kinases, including:

-

Src Kinase: Inhibition of Src, a non-receptor tyrosine kinase, can disrupt downstream signaling pathways involved in cell motility, adhesion, and proliferation.

-

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or constitutively activated, can drive the growth of various cancers.

-

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.

-

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): This is a receptor tyrosine kinase implicated in the development of certain leukemias.[1]

-

Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, inhibition of CDKs can lead to cell cycle arrest and apoptosis. Seliciclib, a 2,6,9-substituted purine analog, is a known inhibitor of CDK2, CDK7, and CDK9.[2]

The general mechanism of kinase inhibition by these purine derivatives is competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

Induction of Apoptosis and Cell Cycle Arrest

A common consequence of the cytotoxic activity of this compound derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[3][4] This is often a direct result of the inhibition of pro-survival signaling pathways mediated by kinases. For instance, inhibition of key kinases can lead to the activation of caspases, a family of proteases that execute the apoptotic program. Furthermore, by inhibiting CDKs, these compounds can halt the progression of the cell cycle, typically at the G1 or S phase, preventing cancer cells from replicating.[3][4]

G-Protein Coupled Receptor (GPCR) Modulation

In addition to kinase inhibition, certain derivatives of this compound have been identified as modulators of GPCRs. Notably, functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines have been developed as potent inverse agonists of the cannabinoid receptor 1 (CB1).[5] Inverse agonism at the CB1 receptor has therapeutic potential for treating metabolic disorders such as obesity and diabetes. This highlights the versatility of the purine scaffold to target different classes of receptors.

Quantitative Data

The following tables summarize the quantitative data for the biological activity of various this compound derivatives.

Table 1: Cytotoxic Activity of 6-(substituted piperazine/phenyl)-9-cyclopentyl Purine Analogs

| Compound | Cell Line | IC50 (µM) |

| 19 | Huh7 (Liver) | < 5 |

| HCT116 (Colon) | < 5 | |

| MCF7 (Breast) | < 5 | |

| 21 | Huh7 (Liver) | < 10 |

| 22 | Huh7 (Liver) | < 10 |

| 23 | Huh7 (Liver) | < 10 |

| 56 | Huh7 (Liver) | < 10 |

Data extracted from a study on newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs. The IC50 values were determined after 72 hours of treatment.[6]

Table 2: Cytotoxic Activity of N6-(4-trifluoromethylphenyl)piperazine Analog (27)

| Compound | Cell Line | IC50 (µM) |

| 27 | Huh7 (Liver) | 1 |

| HCT116 (Colon) | 1-4 | |

| MCF7 (Breast) | 1-4 | |

| Mahlavu (Liver) | 3 | |

| FOCUS (Liver) | 1 |

Data from a study on novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs.[7]

Table 3: Kinase Inhibitory Activity of a 2,6,9-trisubstituted purine (Compound 14q)

| Kinase Target | IC50 (nM) |

| PDGFRα | < 100 |

Data from a study on 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

-

Materials:

-

Purified kinase

-

Kinase substrate

-

ATP

-

Kinase assay buffer

-

Test compound (e.g., a this compound derivative) dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

-

White opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer containing a constant percentage of DMSO.

-

Reaction Setup:

-

To the wells of the assay plate, add the diluted test compound or vehicle control (DMSO in assay buffer).

-

Add the kinase and substrate mixture to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

-

Kinase Reaction Initiation: Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ATP Detection:

-

Equilibrate the ATP detection reagent to room temperature.

-

Add the detection reagent to each well.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

-

Measurement: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

-

Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This protocol is used to quantify the number of apoptotic cells following treatment with a test compound.

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

-

Wash the cells with cold PBS and centrifuge to pellet the cells.

-

-

Staining:

-

Resuspend the cell pellet in 1X binding buffer provided in the staining kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of this compound derivatives.

Caption: General signaling pathway of kinase inhibition.

Caption: Experimental workflow for apoptosis detection.

References

- 1. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Seliciclib - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Peripherally Restricted Inverse Agonists of the CB1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 6-(Piperidin-1-yl)-9H-purine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-(piperidin-1-yl)-9H-purine and its analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including kinase inhibition, anticancer properties, and receptor modulation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.

Core Structure and Pharmacological Significance

The this compound scaffold is a privileged structure in drug discovery. The purine core mimics endogenous nucleobases, allowing these molecules to interact with a variety of biological targets, particularly ATP-binding sites in kinases. The piperidine moiety at the C6 position plays a crucial role in modulating potency, selectivity, and pharmacokinetic properties. Modifications at the N9 position of the purine ring and on the piperidine ring itself have been extensively explored to optimize the therapeutic potential of these compounds.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents. The following tables summarize the quantitative data from key studies, highlighting the impact of various structural modifications on their anticancer and receptor-binding activities.

Table 1: Cytotoxicity of 6,8,9-Trisubstituted Purine Analogs

This table presents the cytotoxic activity (IC50) of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives against various human cancer cell lines. The data is sourced from a study on novel purine analogues.[1]

| Compound | R-group on Phenylpiperazine | Huh7 (Liver Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) |

| 5 | H | 4.8 ± 0.2 | 5.1 ± 0.3 | 6.2 ± 0.4 |

| 6 | 4-CH3 | 5.3 ± 0.3 | 5.9 ± 0.5 | 6.8 ± 0.6 |

| 7 | 4-CF3 | 10.2 ± 0.8 | 11.5 ± 1.1 | 12.3 ± 1.3 |

| 9 | 4-F | 8.7 ± 0.6 | 9.1 ± 0.7 | 10.4 ± 0.9 |

| 10 | 4-Cl | 7.9 ± 0.5 | 8.5 ± 0.6 | 9.7 ± 0.8 |

| 5-Fluorouracil | (Positive Control) | 7.5 ± 0.5 | 8.1 ± 0.7 | 9.2 ± 0.8 |

| Fludarabine | (Positive Control) | 6.9 ± 0.4 | 7.6 ± 0.6 | 8.5 ± 0.7 |

Data extracted from "Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells".[1]

Table 2: Cytotoxicity of 6-(4-Substituted piperazin-1-yl)-9-(β-D-ribofuranosyl)purine Derivatives

The following table details the IC50 values of novel purine ribonucleoside analogues against a panel of human carcinoma cell lines. These compounds were evaluated for their potential as anticancer agents.[2]

| Compound | R-group on Phenylpiperazine | Huh7 IC50 (µM) | HepG2 IC50 (µM) | FOCUS IC50 (µM) | Mahlavu IC50 (µM) | MCF7 IC50 (µM) | HCT116 IC50 (µM) |

| 9 | H | 14.3 ± 1.1 | 15.8 ± 1.4 | 12.5 ± 1.0 | 18.2 ± 1.9 | 20.1 ± 2.2 | 16.7 ± 1.5 |

| 10 | 4-CH3 | 11.8 ± 0.9 | 13.2 ± 1.1 | 10.4 ± 0.8 | 15.6 ± 1.4 | 17.3 ± 1.8 | 14.1 ± 1.2 |

| 11 | 4-CF3 | 5.2 ± 0.4 | 6.8 ± 0.5 | 5.9 ± 0.5 | 9.2 ± 0.8 | 8.5 ± 0.7 | 7.3 ± 0.6 |

| 12 | 4-F | 9.7 ± 0.7 | 11.1 ± 0.9 | 8.3 ± 0.6 | 12.4 ± 1.1 | 14.6 ± 1.3 | 11.9 ± 1.0 |

| 13 | 4-Cl | 10.5 ± 0.8 | 12.3 ± 1.0 | 9.1 ± 0.7 | 13.8 ± 1.2 | 15.9 ± 1.5 | 13.2 ± 1.1 |

Data extracted from "Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells".[2]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the advancement of research. The following sections provide protocols for the synthesis of a representative this compound derivative and for a standard cytotoxicity assay.

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of 6-substituted purine derivatives starting from 6-chloropurine.

Materials:

-

6-Chloropurine

-

Piperidine (or a substituted piperidine/piperazine)

-

Triethylamine (TEA) or other suitable base

-

Ethanol or other suitable solvent

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography elution

Procedure:

-

Dissolve 6-chloropurine (1 equivalent) in ethanol in a round-bottom flask.

-

Add piperidine (1.1 equivalents) to the solution.

-

Add triethylamine (2-3 equivalents) to the reaction mixture to act as a base.

-

Reflux the reaction mixture for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound derivative.

-

Characterize the final product using techniques such as NMR and mass spectrometry.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., Huh7, HCT116, MCF7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Synthesized purine derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plate for another 48-72 hours.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms.

Experimental Workflow: Synthesis to Cytotoxicity Assay

Caption: General workflow for the synthesis and cytotoxic evaluation of purine derivatives.

Kinase Inhibition at the ATP-Binding Site

Caption: Competitive inhibition of a protein kinase by a 6-(piperidin-1-yl)purine analog.

Senescence Induction Pathway

Caption: Induction of cellular senescence via the p15(INK4b)/CDK4/6/Rb signaling pathway.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies summarized in this guide underscore the importance of substitutions at the C6, N9, and piperidine/piperazine ring positions in determining the biological activity and selectivity of these compounds. The provided experimental protocols offer a starting point for the synthesis and evaluation of new analogs. Furthermore, the visualized signaling pathways provide insights into their mechanisms of action, which can guide future drug design and development efforts. Further exploration of this chemical space is warranted to develop next-generation therapeutics with improved efficacy and safety profiles.

References

therapeutic potential of 6-(piperidin-1-yl)-9H-purine derivatives

An In-depth Technical Guide to the Therapeutic Potential of 6-(Piperidin-1-yl)-9H-purine Derivatives

Introduction

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of many biologically significant molecules, including nucleosides and nucleotides.[1] Synthetic derivatives of purine have been extensively explored for various therapeutic applications. Among these, the this compound core has emerged as a particularly promising scaffold. These derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, and have been investigated as potent and selective inhibitors of various enzymes and receptors.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, therapeutic potential, and mechanisms of action of this compound derivatives, aimed at researchers, scientists, and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution reaction. A common starting material is 6-chloropurine or a similarly halogenated purine derivative. The reaction proceeds by displacing the chlorine atom at the C-6 position of the purine ring with the piperidine moiety. This reaction is often carried out in the presence of a base, such as triethylamine (Et3N), in a suitable solvent like ethanol.[4] Further modifications can be introduced at various positions of the purine ring or the piperidine group to create a library of analogs with diverse biological activities. For instance, substitutions at the N-9 position are common to enhance desired pharmacological properties.[4]

Therapeutic Applications and Mechanisms of Action

Anticancer Activity

A significant area of investigation for this class of compounds is cancer therapy.[1] Numerous derivatives have shown potent cytotoxic activity against a variety of human cancer cell lines, including liver, colon, and breast cancer.[4][5]

Mechanism of Action: The primary anticancer mechanism for many of these derivatives is the inhibition of protein kinases.[4] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Certain this compound derivatives have been identified as potent inhibitors of kinases such as Anaplastic Lymphoma Kinase (ALK), Bruton's Tyrosine Kinase (BTK), and Src.[4] By inhibiting these kinases, the compounds can disrupt cancer cell signaling, leading to apoptosis (programmed cell death) and the inhibition of tumor growth.[4] Some derivatives have also been shown to induce cellular senescence, a state of irreversible cell cycle arrest, which is another promising mechanism for cancer therapy.[6][7]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate higher potency.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 19 | Huh7 (Liver) | < 5 | [4] |

| Compound 19 | HCT116 (Colon) | < 10 | [4] |

| Compound 19 | MCF7 (Breast) | < 10 | [4] |

| Compound 5 | Huh7 (Liver) | Notable Activity | [5] |

| Compound 6 | Huh7 (Liver) | Notable Activity | [5] |

| Analogue 11 | Hepatoma Cells | 5.2 - 9.2 | [7] |

| Analogue 27 | Huh7, HCT116, MCF7 | 1 - 4 | [8] |

Note: "Notable Activity" indicates that the compounds showed significant cytotoxicity, surpassing clinically used controls like 5-Fluorouracil and Fludarabine in the study.[5]

Cannabinoid Receptor (CB1) Inverse Agonism

Certain functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines have been developed as peripherally restricted inverse agonists of the CB1 cannabinoid receptor.[9][10] Antagonism of peripheral CB1 receptors has therapeutic potential for treating metabolic syndrome, diabetes, and liver diseases.[9] The development of peripherally restricted agents is crucial to avoid the psychiatric side effects associated with centrally acting CB1 antagonists like rimonabant.[9][10]

Mechanism of Action: These derivatives act as inverse agonists at the CB1 receptor. Unlike neutral antagonists that simply block agonist binding, inverse agonists bind to the receptor and reduce its basal, constitutive activity. By functionalizing the piperidine group, researchers have successfully created compounds that are potent and selective for the hCB1 receptor over the hCB2 receptor, with limited brain penetration.[9][11] For example, compound 38 was shown to block alcohol-induced liver steatosis in mice, demonstrating in vivo efficacy.[9][10]

| Compound | Receptor Binding | Selectivity | Key Feature | Reference |

| Compounds 3-5 | hCB1 (Ke ~ 20 nM) | >50-fold vs hCB2 | Peripherally selective | [9] |

| Compound 38 | Potent hCB1 inverse agonist | Exceptional vs hCB2 | Orally bioavailable | [9][10] |

Anti-inflammatory and Neuroprotective Potential

The purine and piperidine scaffolds are independently associated with anti-inflammatory and neuroprotective properties.[2][12] While direct studies on this compound derivatives as anti-inflammatory agents are emerging, related structures like pyridazinone derivatives show promise as inhibitors of phosphodiesterase 4 (PDE4), a key target in inflammatory diseases.[13] Furthermore, piperidine derivatives have been investigated for treating neurodegenerative diseases like Alzheimer's and Parkinson's by modulating various targets, including cholinesterases and monoamine oxidase B (MAO-B).[3][14][15] Given these precedents, this compound derivatives represent a logical scaffold for developing novel multi-target agents for neurodegenerative and inflammatory conditions.[16]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the evaluation of these derivatives.

Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity

This is a common colorimetric assay used to measure drug-induced cytotoxicity in cancer cell lines.[5][7]

Methodology:

-

Cell Plating: Cancer cells (e.g., Huh7, HCT116, MCF7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The synthesized purine derivatives are dissolved (usually in DMSO) and diluted to various concentrations (e.g., 2.5 to 40 µM). Cells are treated with these concentrations for a specified period (typically 72 hours).[4]

-

Cell Fixation: After incubation, cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well to stain total cellular protein.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Reading: The optical density (absorbance) is read on a microplate reader at a specific wavelength (e.g., 515 nm).

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Kinase Activity Profiling (e.g., KINOMEscan™)

This is a high-throughput competition binding assay used to determine the interaction of a test compound against a large panel of human kinases.[4]

Methodology:

-

Assay Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured by the immobilized ligand is measured using quantitative PCR of a DNA tag conjugated to the kinase.

-

Procedure: Kinases from a comprehensive panel are individually tested with the purine derivative at a specific concentration (e.g., 10 µM).

-

Binding Measurement: The amount of kinase bound to the immobilized ligand is measured in the presence and absence of the test compound.

-

Data Analysis: The results are typically reported as a percentage of control. A low percentage indicates strong binding/inhibition by the test compound. This allows for the identification of primary kinase targets and provides a selectivity profile.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and highly valuable platform in modern drug discovery. Derivatives based on this core have demonstrated significant therapeutic potential, particularly as anticancer agents and peripherally restricted CB1 receptor inverse agonists. Their mechanism of action often involves the targeted inhibition of key cellular signaling components like protein kinases.

Future research should focus on several key areas:

-

Expansion of Therapeutic Targets: Exploring the potential of these derivatives against other targets, such as those involved in inflammatory and neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize potency, selectivity, and pharmacokinetic properties, such as oral bioavailability and metabolic stability.[11]

-

In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical in vivo models to evaluate their efficacy, toxicity, and overall safety profiles.

-

Combination Therapies: Investigating the potential of these compounds in combination with existing therapeutic agents to overcome drug resistance and enhance treatment efficacy, especially in oncology.[1]

The continued exploration and development of this compound derivatives hold great promise for delivering novel and effective therapies for a range of challenging diseases.

References

- 1. Purine Scaffold in Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Peripherally Restricted Inverse Agonists of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Peripherally Restricted Inverse Agonists of the CB1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Inverse Agonists of the CB1 Receptor – SAR Efforts Towards Selectivity and Peripheralization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. | BioWorld [bioworld.com]

In Vitro Cytotoxicity of Novel Purine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of novel purine analogs, a promising class of compounds in anticancer drug discovery. Purine analogs mimic endogenous purines, thereby disrupting critical cellular processes such as DNA synthesis, leading to cytotoxicity in rapidly proliferating cancer cells.[1][2] This guide summarizes quantitative cytotoxicity data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support researchers in this field.

Core Concepts in Purine Analog Cytotoxicity

Novel purine analogs are designed to overcome resistance mechanisms and improve the therapeutic window compared to established anticancer agents.[3] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in DNA synthesis, modulation of crucial signaling pathways for cancer cell survival, and the induction of apoptosis (programmed cell death).[1][4][5] The versatility of the purine scaffold allows for extensive chemical modifications, enabling the creation of large libraries of compounds with a wide spectrum of biological activities.[1]

Quantitative Cytotoxicity Data of Novel Purine Analogs

The cytotoxic potential of novel purine analogs is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various human cancer cell lines. The following tables summarize the in vitro cytotoxic activities of several recently synthesized purine derivatives.

Table 1: Cytotoxicity of 6,8,9-Trisubstituted Purine Analogs

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 5 | Huh7 (Liver) | >40 | 5-Fluorouracil | 30.6 |

| HCT116 (Colon) | 20.1 | Fludarabine | 28.4 | |

| MCF7 (Breast) | 26.2 | |||

| Compound 6 | Huh7 (Liver) | 14.2 | 5-Fluorouracil | 30.6 |

| HCT116 (Colon) | 21.8 | Fludarabine | 28.4 | |

| MCF7 (Breast) | 25.5 | |||

| Compound 19 | Huh7 (Liver) | 2.9-9.3 | Fludarabine | >10 |

| FOCUS (Liver) | 2.9-9.3 | |||

| SNU475 (Liver) | 2.9-9.3 | |||

| SNU182 (Liver) | 2.9-9.3 | |||

| HepG2 (Liver) | 2.9-9.3 | |||

| Hep3B (Liver) | 2.9-9.3 |

Data sourced from multiple studies on novel 6,8,9-trisubstituted purine analogs.[3][6]

Table 2: Cytotoxicity of 6,9-Disubstituted Purine Analogs

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 12 | Huh7 (Liver) | 0.08-0.13 | Camptothecin | ~0.1 |

| HepG2 (Liver) | <0.1-0.13 | 5-Fluorouracil | >10 | |

| HCT116 (Colon) | 0.05-21.8 | Cladribine | >10 | |

| MCF7 (Breast) | 0.05-21.8 | Fludarabine | >10 | |

| Compound 22 | Huh7 (Liver) | 0.08-0.13 | Camptothecin | ~0.1 |

| Compound 25 | Huh7 (Liver) | <0.1-0.13 | 5-Fluorouracil | >10 |

| HepG2 (Liver) | <0.1-0.13 | Cladribine | >10 | |

| HCT116 (Colon) | 0.05-21.8 | Fludarabine | >10 | |

| MCF7 (Breast) | 0.05-21.8 |

Data synthesized from a study on new 6,9-disubstituted purine analogs.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the cytotoxic effects of novel compounds. Below are protocols for commonly employed in vitro cytotoxicity assays.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric test used for determining cell density, based on the measurement of cellular protein content.[3][8]

Materials:

-

96-well microtiter plates

-

Human cancer cell lines (e.g., Huh7, HCT116, MCF7)

-

Complete culture medium

-

Novel purine analogs and reference compounds

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the novel purine analogs for a specified period (e.g., 72 hours).[3] Include untreated and vehicle-treated controls.

-

Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells.

-

Staining: Remove the TCA and wash the plates with water. Stain the fixed cells with SRB solution.

-

Washing: Remove the unbound SRB dye by washing with 1% acetic acid.

-

Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

MTT Assay

The MTT assay is another colorimetric method that measures cell metabolic activity as an indicator of cell viability.[9][10]

Materials:

-

96-well microtiter plates

-

Human cancer cell lines

-

Complete culture medium

-

Novel purine analogs and reference compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

Procedure:

-

Cell Seeding: Plate the cells in 96-well plates and incubate overnight.

-

Compound Incubation: Expose the cells to various concentrations of the test compounds for the desired duration.

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[9]

-

Crystal Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting colored solution at the appropriate wavelength (e.g., 570 nm).

-

IC50 Determination: Plot the absorbance values against the compound concentrations to determine the IC50.[1]

Visualizing Cellular Mechanisms and Workflows

Understanding the signaling pathways affected by novel purine analogs and the experimental workflow for their evaluation is critical for drug development.

Caption: Experimental workflow for in vitro cytotoxicity testing of novel purine analogs.

Certain alkylated purines have been shown to induce apoptosis by modulating key signaling pathways.[4] Specifically, they can inhibit the PI3K/p70S6K pathway while simultaneously activating the MAPK pathway.[4][11]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis and inhibition of signalling pathways by alkylated purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purines and their roles in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

6-(Piperidin-1-yl)-9H-purine: A Core Scaffold for Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The purine scaffold is a foundational structural motif in the development of kinase inhibitors, owing to its resemblance to the adenosine portion of ATP. By competing with ATP for the kinase active site, purine derivatives can effectively modulate a wide range of cellular signaling pathways. 6-(piperidin-1-yl)-9H-purine represents a core, yet potent, purine-based structure that has served as a backbone for the development of numerous kinase inhibitors. This technical guide provides a comprehensive overview of this compound and its derivatives as kinase inhibitors, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation. While specific kinase inhibitory data for the parent compound, this compound, is not extensively available in public literature, this guide will focus on the well-documented activities of its closely related analogs, which feature substitutions on the purine or piperidine rings.

Kinase Inhibitory Activity and Cytotoxicity

The primary mechanism of action for this compound derivatives involves the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. While direct IC50 values for the unsubstituted this compound are not readily found, numerous studies have demonstrated potent anti-proliferative and kinase inhibitory effects of its substituted analogs.

Data Presentation: Inhibitory Activities of this compound Analogs

The following table summarizes the cytotoxic activities of various 6-(substituted piperazin-1-yl)-9-(substituted)-9H-purine derivatives against several human cancer cell lines. This data highlights the potential of the this compound scaffold as a starting point for the development of potent anti-cancer agents.

| Compound ID | Modification | Cell Line | IC50 (µM) |

| Analog 1 | N(6)-(4-Trifluoromethylphenyl)piperazine at C6, Ribofuranosyl at N9 | Huh7 (Liver) | 5.2 - 9.2 |

| HepG2 (Liver) | 5.2 - 9.2 | ||

| FOCUS (Liver) | 5.2 - 9.2 | ||

| Mahlavu (Liver) | 5.2 - 9.2 | ||

| MCF7 (Breast) | 5.2 - 9.2 | ||

| HCT116 (Colon) | 5.2 - 9.2 | ||

| Analog 2 | 6-(4-phenylpiperazin-1-yl) at C6, Cyclopentyl at N9 | Huh7 (Liver) | < 10 |

| HCT116 (Colon) | < 10 | ||

| MCF7 (Breast) | < 10 | ||

| Analog 3 | 6-(4-(p-tolyl)piperazin-1-yl) at C6, Cyclopentyl at N9 | Huh7 (Liver) | < 10 |

| HCT116 (Colon) | < 10 | ||

| MCF7 (Breast) | < 10 |

Note: The data presented is for structurally related analogs of this compound. Specific IC50 values for the parent compound are not available in the cited literature.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is typically achieved through nucleophilic aromatic substitution, with the readily available 6-chloropurine serving as a common starting material.

General Synthesis Protocol:

A common synthetic route involves the reaction of 6-chloropurine with piperidine or a substituted piperazine. The reaction is typically carried out in a polar solvent, such as ethanol or dimethylformamide (DMF), often in the presence of a base like triethylamine (TEA) or potassium carbonate to neutralize the HCl generated during the reaction.

Step 1: Nucleophilic Substitution at the C6 Position

To a solution of 6-chloropurine in a suitable solvent (e.g., ethanol), an equimolar amount or a slight excess of piperidine is added. A base, such as triethylamine, is often included to act as an acid scavenger. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield this compound.

Step 2: N9-Alkylation (for derivative synthesis)

For the synthesis of N9-substituted derivatives, the product from Step 1 can be further reacted with an appropriate alkylating agent (e.g., an alkyl halide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.

The Anticancer Potential of 6-Substituted Purines: A Technical Guide for Drug Development Professionals

Introduction

The purine scaffold is a cornerstone in the development of anticancer therapeutics, owing to its fundamental role in nucleic acid biosynthesis and cellular signaling. Among the diverse classes of purine analogs, 6-substituted purines have emerged as a particularly promising group of compounds, demonstrating potent and selective anticancer activities. This technical guide provides an in-depth exploration of the anticancer properties of 6-substituted purines, focusing on their mechanisms of action, quantitative in vitro efficacy, and the experimental protocols crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel oncology therapeutics.

Core Mechanisms of Anticancer Activity

The anticancer effects of 6-substituted purines are primarily attributed to two key mechanisms: the inhibition of cyclin-dependent kinases (CDKs) and the antagonism of purine metabolism.

Cyclin-Dependent Kinase (CDK) Inhibition

A prominent class of 6-substituted purines, including compounds like Roscovitine, Olomoucine, and Purvalanol A, function as potent inhibitors of CDKs. These enzymes are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By competitively binding to the ATP-binding pocket of CDKs, these purine analogs disrupt the phosphorylation of key substrates, leading to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and subsequent induction of apoptosis.

The Dichotomy of Purinergic Signaling: A Technical Guide to Central and Peripheral Nervous System Activity

An in-depth exploration of the multifaceted roles of purine compounds, this guide offers researchers, scientists, and drug development professionals a comprehensive technical resource on the differential activities of these ubiquitous signaling molecules in the central and peripheral nervous systems.

Extracellular purine nucleotides and nucleosides, such as adenosine and adenosine triphosphate (ATP), are fundamental signaling molecules that modulate a vast array of physiological and pathological processes. Their actions are mediated by a diverse family of purinergic receptors, broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. The differential expression, signaling pathways, and pharmacological properties of these receptors in the central nervous system (CNS) versus the peripheral nervous system (PNS) present both a challenge and an opportunity for targeted therapeutic intervention. This guide provides a detailed examination of these differences, supported by quantitative data, experimental protocols, and visual representations of key signaling pathways.

Quantitative Pharmacology of Purine Compounds: A Comparative Analysis

The affinity and potency of purine compounds can vary significantly between their receptors in the CNS and PNS. These differences are critical for the development of selective drugs with minimized off-target effects. The following tables summarize key quantitative data from comparative pharmacological studies.

| Receptor Subtype | Ligand | System/Tissue | Species | Parameter | Value (nM) | Reference |

| Adenosine A1 | Adenosine | Brain | Rat | Ki | ~70 | [1] |

| DPCPX | Brain (Cortex) | Human | pKD | 8.67 | [2] | |

| DPCPX | Brain (Cortex) | Rat | pKD | 9.55 | [2] | |

| DPCPX | Brain (Cortex) | Guinea Pig | pKD | 8.85 | [2] | |

| Adenosine A2A | Adenosine | Brain | Rat | Ki | ~150 | [1] |

| P2X3 | α,β-meATP | Dorsal Root Ganglion | Rat | EC50 | 9950 | [3] |

| α,β-meATP | Dorsal Root Ganglion (Inflamed) | Rat | EC50 | 2000 | [4] | |

| A-317491 (Antagonist) | Dorsal Root Ganglion | Rat | IC50 | ~300000 | [5] | |

| P2X2/3 | AF-792 (Antagonist) | Nodose Ganglion | Rat | pIC50 | 7.5 | [6] |

| AF-792 (Antagonist) | Dorsal Root Ganglion | Rat | pIC50 | 8.2 | [6] | |

| P2Y12 | Ticagrelor | Platelets (Human) | Human | Ki | Data available | [7] |

| AR-C124910XX | Platelets (Human) | Human | Ki | Data available | [7] |

Key Purinergic Signaling Pathways: CNS vs. PNS

The downstream signaling cascades initiated by purinergic receptor activation can differ depending on the cellular context and the specific G-protein coupling, which can vary between the CNS and PNS.

Adenosine A1 Receptor Signaling

Activation of the A1 receptor, a Gi/o-coupled GPCR, is predominantly inhibitory in both the CNS and PNS.[8] However, the specific downstream effects and their physiological consequences are tailored to the respective system.

P2X3 Receptor Signaling in Nociception

The P2X3 receptor, an ATP-gated ion channel, is predominantly expressed on nociceptive sensory neurons in the PNS, playing a crucial role in pain transmission.[9][10] Its expression and function in the CNS are less pronounced but are implicated in central sensitization.[9]

P2Y12 Receptor Signaling in Platelets and Microglia

The P2Y12 receptor, an ADP-activated Gi-coupled GPCR, is a key player in platelet aggregation in the periphery and has emerged as a crucial regulator of microglial function in the CNS.[11][12]

References

- 1. Purinergic signaling in peripheral nervous system glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Species differences in brain adenosine A1 receptor pharmacology revealed by use of xanthine and pyrazolopyridine based antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of purinergic receptors in neural repair and regeneration after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purinergic Receptors of the Central Nervous System: Biology, PET Ligands, and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ics.org [ics.org]

- 7. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P2X receptors in peripheral neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. The role of P2Y12 receptor inhibition in ischemic stroke on microglia, platelets and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Probing the Potential: A Technical Guide to Molecular Docking Studies of 6-(piperidin-1-yl)-9H-purine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the molecular docking studies conducted on 6-(piperidin-1-yl)-9H-purine and its derivatives. Purine analogs are a cornerstone in medicinal chemistry, recognized for their potential to modulate various biological pathways, particularly in oncology. This document synthesizes findings from in silico studies, presenting quantitative data, detailed experimental protocols, and visual representations of associated workflows and signaling pathways to provide a comprehensive resource for professionals in drug discovery and development.

Introduction to this compound and its Therapeutic Relevance

The this compound scaffold is a privileged structure in the design of kinase inhibitors and other therapeutic agents. Its derivatives have been investigated for a range of activities, most notably as anticancer agents. The purine core mimics endogenous nucleobases, allowing these compounds to interact with ATP-binding sites of various enzymes, particularly kinases, which are often dysregulated in cancer. Molecular docking studies are crucial computational techniques used to predict the binding orientation and affinity of these small molecules with their protein targets, thereby guiding the rational design of more potent and selective inhibitors.

Quantitative Analysis of Binding Affinities and Biological Activity

The following tables summarize the quantitative data from molecular docking and in vitro studies of this compound derivatives. These studies highlight the interactions with key cancer-related protein kinases.

Table 1: Molecular Docking Performance of N-9 Substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine Derivatives

| Compound ID | Target Kinase | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

| PP16 | P70-S6K1 | -14.7 | PF-4708671 | -8.9 |

| PP16 | PI3K-δ | -17.2 | IC-87114 | -10.5 |

| Data sourced from in silico docking studies which suggest that N-9 coumarine substituted purine derivatives could be potent inhibitors of P70-S6K1 and PI3K-δ kinases.[1] |

Table 2: In Vitro Cytotoxicity (IC50) of Selected Purine Analogs

| Compound ID | Cell Line | Cancer Type | IC50 (µM) |

| Analog 11 (N(6)-(4-Trifluoromethylphenyl)piperazine) | Huh7, HepG2, etc. | Liver, Breast, Colon | 5.2 - 9.2 |

| Compound 19 | Various | Hepatocellular Carcinoma | < 5 |

| Compound 27 (N6-(4-trifluoromethylphenyl)piperazine analog) | Huh7, HCT116, MCF7 | Liver, Colon, Breast | 1 - 4 |

| Compound 6b | MCF-7 | Breast | 0.8 ± 0.61 |

| Compound 6b | A-549 | Lung | 1.0 ± 0.3 |

| Compound 6b | HeLa | Cervical | 1.2 ± 0.7 |

| Compound 6b | Panc-1 | Pancreatic | 0.90 ± 0.71 |

| These values indicate significant cytotoxic potential against a range of human cancer cell lines.[2][3][4][5] |

Experimental Protocols: A Closer Look at the Methodology

The accuracy and reliability of molecular docking studies are contingent upon the meticulous execution of the experimental protocol. The following sections detail the methodologies cited in the referenced studies.

In Silico Molecular Docking Protocol

A generalized workflow for the molecular docking of purine derivatives against kinase targets is outlined below. This process is foundational to predicting the binding interactions and affinities.

Caption: Generalized workflow for molecular docking studies.

Detailed Steps:

-

Protein Structure Acquisition : The three-dimensional structures of the target proteins, such as P70-S6K1 (PDB ID: 3A60) and PI3K-δ (PDB ID: 4XE0), were obtained from the Protein Data Bank.[1]

-

Protein Preparation : The protein structures were prepared for docking. This typically involves removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.

-

Ligand Preparation : The 2D structures of the this compound derivatives were drawn and converted to 3D structures. Energy minimization was then performed using appropriate force fields.

-

Grid Box Generation : A grid box was defined around the active site of the target protein to specify the search space for the docking algorithm.

-

Molecular Docking : Docking simulations were performed using software such as AutoDock Vina.[1] The program explores possible binding conformations of the ligand within the protein's active site.

-

Pose Analysis : The resulting binding poses were clustered and ranked based on their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

Interaction Analysis : The best-ranked pose was analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the protein's active site.

Signaling Pathways and Mechanisms of Action

Molecular docking studies, in conjunction with in vitro assays, have suggested that this compound derivatives can interfere with critical cellular signaling pathways implicated in cancer progression.

PI3K/AKT/mTOR Pathway

Several derivatives of this compound have been shown to target key kinases in the PI3K/AKT/mTOR pathway, such as PI3K-δ and the downstream effector p70S6K1.[1] Inhibition of this pathway can lead to decreased cell proliferation, survival, and growth.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by purine derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Some derivatives have been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, compound 7h was found to induce apoptosis and arrest the cell cycle in the S-phase in HL-60 cells.[6] This suggests that these compounds can activate intrinsic or extrinsic apoptotic pathways, leading to cancer cell death.

Conclusion and Future Directions

The molecular docking studies of this compound and its analogs have provided significant insights into their potential as anticancer agents. The quantitative data on binding affinities and the detailed analysis of binding modes offer a solid foundation for the structure-based design of new, more potent, and selective inhibitors. The in vitro cytotoxicity data corroborate the in silico findings, demonstrating the real-world potential of these compounds.

Future research should focus on:

-

Expanding the Target Space : Investigating the binding of these purine derivatives to a wider range of clinically relevant kinases and other cancer targets.

-

In Vivo Studies : Validating the efficacy of the most promising compounds in animal models of cancer.

-

ADME/Tox Profiling : Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicity studies to assess the drug-likeness of these molecules.

By integrating computational and experimental approaches, the development of this compound-based therapeutics can be accelerated, potentially leading to novel and effective treatments for various malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-(Substituted piperazin-1-yl)-9H-purine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 6-(substituted piperazin-1-yl)-9H-purine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer, antimicrobial, and neurological agents.

Introduction

The 6-(piperazin-1-yl)-9H-purine scaffold is a versatile pharmacophore that has been extensively explored in drug discovery. The general structure consists of a purine ring system linked at the 6-position to a piperazine moiety. The nitrogen at the 4-position of the piperazine ring allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity. This document outlines the primary synthetic route to these derivatives, starting from the readily available 6-chloropurine, and presents key quantitative data and relevant biological pathways.

Synthetic Pathway Overview

The most common and direct method for the synthesis of 6-(substituted piperazin-1-yl)-9H-purine derivatives involves the nucleophilic aromatic substitution (SNAr) reaction between 6-chloropurine and a desired N-substituted piperazine. The reaction is typically carried out in a suitable solvent with the addition of a base to neutralize the hydrogen chloride generated during the reaction.

Caption: General synthetic scheme for 6-(substituted piperazin-1-yl)-9H-purine derivatives.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative 6-(substituted piperazin-1-yl)-9H-purine derivative.

Materials and Equipment:

-

6-Chloropurine

-

Substituted piperazine (e.g., 1-phenylpiperazine)

-

Ethanol (absolute)

-

Triethylamine (Et3N)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine (1 equivalent) in absolute ethanol.

-

Addition of Reactants: To the stirred solution, add the desired substituted piperazine (1.1 equivalents) followed by triethylamine (2-3 equivalents).

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C).

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane.

-

Work-up: Once the reaction is complete (typically after 6-12 hours, as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-(substituted piperazin-1-yl)-9H-purine derivative.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR (1H, 13C), mass spectrometry, and melting point determination.

Caption: A typical experimental workflow for the synthesis and purification of target compounds.

Data Presentation

The following tables summarize quantitative data for a selection of synthesized 6-(substituted piperazin-1-yl)-9H-purine derivatives, including their anticancer and antimicrobial activities.

Table 1: Anticancer Activity of Selected 6-(Substituted piperazin-1-yl)-9-cyclopentylpurine Derivatives [1]

| Compound ID | R-Group on Piperazine | Cell Line | IC50 (µM) |

| 15 | 4-Methylphenylsulfonyl | Huh7 | < 10 |

| 17 | 4-Chlorophenylsulfonyl | Huh7 | < 10 |

| 19 | 4-Fluorophenyl | Huh7 | < 5 |

| 21 | 4-Chlorophenyl | Huh7 | < 10 |

| 22 | 4-Bromophenyl | Huh7 | < 10 |

| 23 | 4-Trifluoromethylphenyl | Huh7 | < 10 |

| 56 | 4-Nitrophenyl | Huh7 | < 10 |

Table 2: Antimycobacterial and Antifungal Activity of 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine Derivatives [2]

| Compound ID | N-9 Substitution | M. tuberculosis H37Rv MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 4a | Methyl | 12.5 | 25 |

| 4b | Ethyl | 6.25 | 12.5 |

| 4c | Propyl | 3.12 | 6.25 |

| 4d | Isopropyl | 1.6 | 3.12 |

| 4e | Butyl | 0.8 | 1.6 |